![molecular formula C12H15N3O3 B139672 Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate CAS No. 146255-36-9](/img/structure/B139672.png)
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate
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Overview
Description
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate is a chemical compound with the molecular formula C12H15N3O3. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a benzoylhydrazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 3-amino-3-hydrazinylprop-2-enoate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reactions are often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step reactions with optimized yields. For example, a multi-step reaction involving dimethyl sulfoxide and toluene, followed by heating, can achieve high yields of the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the benzoylhydrazinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-amino-3-(2-hydrazinyl)prop-2-enoate: This compound lacks the benzoyl group, which may result in different reactivity and biological activities.
Ethyl 3-amino-3-(2-benzoylhydrazinyl)but-2-enoate: The presence of an additional carbon in the chain can alter the compound’s properties and interactions.
Ethyl 3-amino-3-(2-benzoylhydrazinyl)propanoate: The absence of the double bond in the prop-2-enoate moiety can affect the compound’s reactivity and stability.
These comparisons help in understanding the structure-activity relationships and the unique features of this compound .
Properties
IUPAC Name |
ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(13)14-15-12(17)9-6-4-3-5-7-9/h3-8,14H,2,13H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXNEUTLOOQKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377188 |
Source
|
Record name | Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-36-9 |
Source
|
Record name | Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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